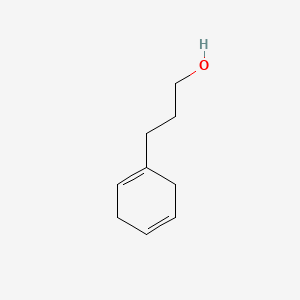

3-(1,4-Cyclohexadien-1-yl)-1-propanol

Description

BenchChem offers high-quality 3-(1,4-Cyclohexadien-1-yl)-1-propanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1,4-Cyclohexadien-1-yl)-1-propanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-cyclohexa-1,4-dien-1-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c10-8-4-7-9-5-2-1-3-6-9/h1-2,6,10H,3-5,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJJNAQALDCPMOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC(=C1)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectroscopic data of 3-(1,4-Cyclohexadien-1-yl)-1-propanol

An In-depth Technical Guide to the Spectroscopic Data of 3-(1,4-Cyclohexadien-1-yl)-1-propanol

This guide provides a comprehensive analysis of the predicted spectroscopic data for 3-(1,4-cyclohexadien-1-yl)-1-propanol. In the absence of experimentally published spectra, this document serves as a robust predictive framework for researchers, scientists, and drug development professionals. The predictions are grounded in fundamental principles of spectroscopic analysis and data from analogous structural fragments.

Introduction to 3-(1,4-Cyclohexadien-1-yl)-1-propanol

3-(1,4-Cyclohexadien-1-yl)-1-propanol (C₉H₁₄O, Molar Mass: 138.21 g/mol ) is an organic compound featuring a 1,4-cyclohexadiene ring linked to a propanol side chain.[1] The structural elucidation of such molecules is critically dependent on a multi-faceted spectroscopic approach, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide offers a detailed, predictive analysis of the expected spectroscopic signatures of this compound, providing a valuable reference for its synthesis and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides information about the chemical environment, connectivity, and number of different types of protons in a molecule.

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-(1,4-cyclohexadien-1-yl)-1-propanol in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 300 MHz or higher field spectrometer at room temperature.

-

Deuterium Exchange: To confirm the hydroxyl proton, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signal corresponding to the -OH proton will disappear or significantly diminish.[2]

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-1', H-4' | ~5.7 | m | - | 4H |

| H-2' | ~5.4 | t | ~4.0 | 1H |

| H-3', H-6' | ~2.6 | m | - | 4H |

| H-1 | ~3.7 | t | ~6.5 | 2H |

| H-2 | ~1.8 | p | ~6.5 | 2H |

| H-3 | ~2.2 | t | ~7.5 | 2H |

| -OH | ~1.5-3.0 | br s | - | 1H |

-

Vinyl Protons (H-1', H-4', H-2'): The four protons on the double bonds of the cyclohexadiene ring (H-1' and H-4') are expected to appear in the downfield region around 5.7 ppm.[3] The single vinylic proton (H-2') adjacent to the propyl chain is predicted to be a triplet around 5.4 ppm due to coupling with the adjacent methylene group (H-3').

-

Allylic Protons (H-3', H-6'): The four allylic protons on the cyclohexadiene ring are expected to be in the range of 2.6 ppm.

-

Propanol Chain Protons (H-1, H-2, H-3): The methylene group attached to the hydroxyl group (H-1) is deshielded and expected to appear as a triplet around 3.7 ppm.[4] The adjacent methylene group (H-2) will be a pentet (or multiplet) around 1.8 ppm, and the methylene group attached to the diene ring (H-3) will be a triplet around 2.2 ppm.

-

Hydroxyl Proton (-OH): The hydroxyl proton signal is typically a broad singlet and its chemical shift is concentration and solvent dependent, predicted to be in the range of 1.5-3.0 ppm.[4] This peak will disappear upon the addition of D₂O.[2]

Caption: Predicted ¹H NMR correlations for 3-(1,4-Cyclohexadien-1-yl)-1-propanol.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the number of non-equivalent carbons and their electronic environments.

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial for obtaining a good signal-to-noise ratio in a shorter time.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on a 75 MHz or higher field spectrometer.

-

DEPT Analysis: Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.[5]

| Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 |

| C-1', C-4' | ~125 | Positive |

| C-2' | ~122 | Positive |

| C-5' | ~135 | No Signal |

| C-3', C-6' | ~28 | Negative |

| C-1 | ~62 | Negative |

| C-2 | ~32 | Negative |

| C-3 | ~30 | Negative |

-

Alkene Carbons (C-1', C-2', C-4', C-5'): The four sp² hybridized carbons of the cyclohexadiene ring are expected in the 120-140 ppm region. The quaternary carbon (C-5') will be the most downfield.[6]

-

Aliphatic Carbons (C-3', C-6', C-1, C-2, C-3): The sp³ hybridized carbons will appear in the upfield region. The carbon attached to the oxygen (C-1) will be the most deshielded of this group, appearing around 62 ppm.[7] The remaining methylene carbons of the ring and chain are predicted to be in the 28-32 ppm range.

Caption: Predicted ¹³C NMR chemical shift regions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[8]

-

Sample Preparation: For a liquid sample, place a drop of the neat liquid between two polished sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.[9]

-

Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer, typically scanning from 4000 to 400 cm⁻¹.

-

Background Correction: Run a background spectrum of the clean salt plates before running the sample spectrum to subtract any atmospheric or plate absorptions.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| ~3350 | O-H | Stretching | Strong, Broad |

| ~3025 | =C-H | Stretching | Medium |

| ~2920, ~2850 | -C-H | Stretching | Strong |

| ~1650 | C=C | Stretching | Medium |

| ~1050 | C-O | Stretching | Strong |

-

O-H Stretch: A strong and broad absorption band around 3350 cm⁻¹ is characteristic of the hydroxyl group's O-H stretching vibration, with the broadening due to hydrogen bonding.[10]

-

C-H Stretches: The absorption at ~3025 cm⁻¹ is indicative of the C-H stretching of the sp² hybridized carbons of the alkene.[11] The strong absorptions at ~2920 and ~2850 cm⁻¹ are due to the C-H stretching of the sp³ hybridized carbons in the ring and side chain.[12]

-

C=C Stretch: The C=C double bond stretching vibration is expected to show a medium intensity band around 1650 cm⁻¹.[11]

-

C-O Stretch: A strong absorption band around 1050 cm⁻¹ is characteristic of the C-O stretching vibration of a primary alcohol.[10]

Caption: Key predicted IR absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural elucidation.[13]

-

Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a volatile organic solvent like dichloromethane or hexane.[14]

-

Injection: Inject 1 µL of the sample solution into a gas chromatograph (GC) coupled to a mass spectrometer (MS).

-

Ionization: Use a standard electron ionization (EI) source at 70 eV.

-

Mass Analysis: Scan a mass-to-charge (m/z) range of approximately 40-200 amu.

| m/z | Proposed Fragment | Significance |

| 138 | [C₉H₁₄O]⁺˙ | Molecular Ion (M⁺˙) |

| 120 | [M - H₂O]⁺˙ | Loss of water |

| 95 | [M - C₃H₇O]⁺ | Loss of the propanol side chain |

| 80 | [C₆H₈]⁺˙ | Cyclohexadiene radical cation |

| 79 | [C₆H₇]⁺ | Tropylium-like ion or phenyl cation |

| 43 | [C₃H₇]⁺ | Propyl cation |

| 31 | [CH₂OH]⁺ | α-cleavage of the alcohol |

-

Molecular Ion: The molecular ion peak (M⁺˙) is expected at m/z 138, corresponding to the molecular weight of the compound.

-

Loss of Water: A peak at m/z 120 would indicate the loss of a water molecule, a common fragmentation for alcohols.

-

Side Chain Cleavage: Cleavage of the bond between the ring and the side chain could lead to a fragment at m/z 95 (cyclohexadienyl moiety) or m/z 43 (propyl fragment).

-

Ring Fragmentation: The cyclohexadiene ring itself can fragment. A prominent peak at m/z 80, corresponding to a cyclohexadiene radical cation, is expected. A peak at m/z 79 is also likely, representing a stable C₆H₇⁺ ion.

-

α-Cleavage: A peak at m/z 31 is characteristic of primary alcohols, resulting from cleavage of the C-C bond adjacent to the oxygen.

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

This guide provides a detailed predictive framework for the spectroscopic analysis of 3-(1,4-cyclohexadien-1-yl)-1-propanol. The predicted ¹H NMR, ¹³C NMR, IR, and MS data collectively offer a unique spectroscopic fingerprint that can be used to confirm the structure and assess the purity of this compound. Researchers can use this guide to anticipate spectral features, aid in the interpretation of experimental data, and ensure the rigorous characterization of this molecule in their scientific endeavors.

References

-

Doc Brown's Chemistry. (n.d.). Propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr. Retrieved from [Link]

- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., & Bercaw, J. E. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

-

PubChem. (n.d.). 3-(1,4-Cyclohexadien-1-yl)-1-propanol. Retrieved from [Link]

-

University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

- Woolston, T. L. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). SciSpace.

- Goldenberg, D. P. (2016).

-

IntechOpen. (2018). Introductory Chapter: Infrared Spectroscopy - Principles and Applications. Retrieved from [Link]

- Kumar, K. (n.d.). 13C NMR spectroscopy. Banaras Hindu University.

- LibreTexts Chemistry. (2021). 13C NMR of 1-Propanol.

- LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.

- LibreTexts Chemistry. (2022). 4.2: IR Spectroscopy.

- Abraham, R. J. (2007). Prediction of 'H NMR chemical shifts and conformational analysis of organic molecules. The University of Liverpool Repository.

-

ResearchGate. (2021). How to prepare a liquid sample for FTIR spectrum? Retrieved from [Link]

- Stuart, B. H. (2004).

- ChemRxiv. (2025). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy.

- University of Texas at Dallas. (n.d.). 4406 GC-MS procedure and background.

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

- Siniscalchi, T. (2021, December 6). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum [Video]. YouTube.

- ACS Publications. (2016). 13C NMR Spectroscopy in Teaching Structure and Stereochemistry of Compounds in Introductory and Advanced Organic Chemistry Courses.

- Günther, H. (2013).

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Liquids. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of propan-1-ol. Retrieved from [Link]

- LibreTexts Chemistry. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands.

- ResearchGate. (2025). Protocol for Calculating 13 C Nuclear Magnetic Resonance Chemical Shifts of Flexible Organic Molecules.

- Stuart, B. (2004).

- YouTube. (2024, November 27). Calculation of 13 C chemical shift values #nmr #cmr [Video].

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

- YouTube. (2018, September 16). Using the FT-IR: Solid & Liquid Samples [Video].

- ResearchGate. (2023).

- LibreTexts Chemistry. (2022). 17.11: Spectroscopy of Alcohols and Phenols.

- Kwantlen Polytechnic University. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I.

- ResearchGate. (n.d.).

- RedShelf. (n.d.). Principles of NMR Spectroscopy by: David P. Goldenberg.

- MDPI. (2023). A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use.

- LibreTexts Chemistry. (2021). 5.7: 13C-NMR Spectroscopy.

- Stanford University. (2017). Molecular Structure Prediction Using Infrared Spectra.

- Thermo Nicolet. (n.d.). Infrared Spectra of Pure Liquids.

- DAV College. (n.d.). A Complete Introduction to - MODERN NMR Spectroscopy.

- National Institutes of Health. (2022). 13C Direct Detected NMR for Challenging Systems.

- AbeBooks. (n.d.). Principles of NMR Spectroscopy: An Illustrated Guide - Goldenberg, David: 9781891389887.

- Routledge. (2019). Infrared Spectroscopy - 1st Edition - James M. Thompson.

- LibreTexts Chemistry. (2025).

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

Sources

- 1. Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. 1,3-CYCLOHEXADIENE(592-57-4) 1H NMR [m.chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. C-13 nmr spectrum of propan-1-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. scispace.com [scispace.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. memphis.edu [memphis.edu]

- 14. uoguelph.ca [uoguelph.ca]

An In-depth Technical Guide to 3-(1,4-Cyclohexadien-1-yl)-1-propanol (CAS 87151-66-4)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Sparsely Characterized Cyclohexadiene Derivative

This technical guide delves into the known properties and potential applications of 3-(1,4-Cyclohexadien-1-yl)-1-propanol (CAS No. 87151-66-4). It is important to preface this document by acknowledging that, as of the present, dedicated research on this specific molecule is limited in publicly available scientific literature. Consequently, this guide will provide a comprehensive overview of its established chemical and physical characteristics, alongside a scientifically grounded exploration of its potential synthesis, biological activities, and applications, drawing logical inferences from the well-documented chemistry of the cyclohexadiene scaffold and related functionalized derivatives. This document aims to serve as a foundational resource to inspire and guide future research into this intriguing compound.

Chemical Identity and Physicochemical Properties

3-(1,4-Cyclohexadien-1-yl)-1-propanol is a functionalized cycloalkene characterized by a propanol group attached to a 1,4-cyclohexadiene ring. This unique structural combination suggests potential for diverse chemical reactivity and biological interactions.

| Property | Value | Source(s) |

| CAS Number | 87151-66-4 | [1][2][3] |

| IUPAC Name | 3-(cyclohexa-1,4-dien-1-yl)propan-1-ol | [2][4] |

| Molecular Formula | C₉H₁₄O | [2][3][4] |

| Molecular Weight | 138.21 g/mol | [2][3][4] |

| Appearance | Clear, colorless liquid | [1] |

| SMILES | C1C=CCC(=C1)CCCO | [2] |

| InChI Key | DJJNAQALDCPMOU-UHFFFAOYSA-N | [2] |

Key Structural Features:

-

1,4-Cyclohexadiene Ring: A non-aromatic, six-membered ring containing two non-conjugated double bonds. This moiety is known to participate in a variety of chemical transformations, including cycloaddition reactions.

-

Propanol Side Chain: A three-carbon chain with a terminal hydroxyl group, which can be a site for further functionalization and can influence the molecule's polarity and hydrogen bonding capacity.

Synthesis Strategies: A Roadmap for a Rational Approach

While a specific, optimized synthesis protocol for 3-(1,4-Cyclohexadien-1-yl)-1-propanol is not detailed in the available literature, its structure suggests several plausible synthetic routes based on established organic chemistry principles. The synthesis would likely involve the formation of the cyclohexadiene ring and the introduction of the propanol side chain.

Conceptual Synthesis Workflow

A logical approach to the synthesis could involve a two-step process: the formation of a functionalized cyclohexadiene followed by the elaboration of the propanol side chain.

Caption: Potential synthetic strategies for 3-(1,4-Cyclohexadien-1-yl)-1-propanol.

Discussion of Synthetic Pathways

-

Birch Reduction: A well-established method for the partial reduction of aromatic rings to yield 1,4-cyclohexadienes.[5] Starting with a suitable phenylpropanoic acid derivative, a Birch reduction could directly generate a precursor that can be converted to the target alcohol. The choice of alcohol co-solvent in the Birch reduction is critical to control the regioselectivity of the protonation step.

-

Diels-Alder Reaction: This powerful [4+2] cycloaddition reaction is a cornerstone for the synthesis of six-membered rings.[5][6] A plausible strategy would involve the reaction of a suitable diene with a dienophile carrying a three-carbon chain that can be readily converted to a propanol group. Subsequent chemical modifications of the resulting cycloadduct might be necessary to introduce the second double bond.[6]

Potential Biological Activities and Therapeutic Applications: An Exploratory Outlook

The biological profile of 3-(1,4-Cyclohexadien-1-yl)-1-propanol has not been explicitly investigated. However, the cyclohexadiene moiety is present in a variety of natural and synthetic compounds with documented biological activities, offering a basis for hypothesizing its potential therapeutic relevance.[4][7][8]

Inferred Biological Relevance

Derivatives of cyclohexadiene have been reported to exhibit a range of biological effects, including:

-

Anticancer and Antiproliferative Activity: Certain cyclohexadiene-containing compounds have demonstrated cytotoxic effects against various cancer cell lines.[7][8] The mechanism of action for some of these compounds involves the induction of apoptosis.

-

Neuroprotective and Anti-inflammatory Properties: Some studies on related structures suggest potential neuroprotective and anti-inflammatory activities.[4]

It is conceivable that 3-(1,4-Cyclohexadien-1-yl)-1-propanol, as a member of this chemical class, could exhibit similar biological properties. The propanol side chain may influence its pharmacokinetic properties, such as solubility and membrane permeability, potentially modulating its biological activity.

Hypothetical Signaling Pathway Involvement

Given the reported anticancer activities of some cyclohexadiene derivatives, a hypothetical mechanism of action could involve interference with key cellular signaling pathways that regulate cell proliferation and survival.

Caption: A hypothetical signaling pathway potentially modulated by the compound.

Experimental Protocols and Handling

Due to the limited specific data for 3-(1,4-Cyclohexadien-1-yl)-1-propanol, the following protocols are based on general best practices for handling air-sensitive compounds and for the analysis of related chemical structures.

Handling and Storage of an Air-Sensitive Compound

Given its "air-sensitive" nature, proper handling techniques are crucial to maintain the integrity of the compound and ensure experimental reproducibility.[3]

Protocol for Handling 3-(1,4-Cyclohexadien-1-yl)-1-propanol:

-

Inert Atmosphere: All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.

-

Dry Glassware: All glassware must be thoroughly dried in an oven (e.g., at 120 °C overnight) and cooled under a stream of inert gas before use.

-

Syringe Transfers: Use dry, gas-tight syringes for transferring the liquid. Purge the syringe with an inert gas before drawing up the liquid.

-

Septa: Use rubber septa to seal flasks and reaction vessels. For repeated access, it is advisable to use a septum with a PTFE liner to minimize solvent swelling and contamination.

-

Storage: As recommended, store the compound at -20°C in a tightly sealed container under a positive pressure of an inert gas.[3]

Purity Assessment by Gas Chromatography (GC)

Gas chromatography is a suitable technique for assessing the purity of volatile compounds like 3-(1,4-Cyclohexadien-1-yl)-1-propanol.

General GC Protocol:

-

Instrument: A gas chromatograph equipped with a flame ionization detector (FID).

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17).

-

Carrier Gas: High-purity helium or hydrogen at a constant flow rate.

-

Oven Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase at 10 °C/min to 250 °C.

-

Hold at 250 °C for 5 minutes.

-

-

Injector and Detector Temperature: 250 °C.

-

Sample Preparation: Prepare a dilute solution of the compound in a high-purity solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: Inject a small volume (e.g., 1 µL) of the sample.

-

Data Analysis: Analyze the resulting chromatogram to determine the area percentage of the main peak, which corresponds to the purity of the compound.

Spectroscopic Characterization: Predicted and Inferred Data

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the cyclohexadiene ring protons and the propanol side chain.

-

Olefinic Protons (C=C-H): Signals in the range of δ 5.0-6.0 ppm.

-

Allylic Protons (C=C-CH₂): Signals around δ 2.0-2.5 ppm.

-

Methylene Protons of Propanol Chain (-CH₂-): Multiple signals in the δ 1.5-3.8 ppm range, with the protons closest to the hydroxyl group being the most deshielded.

-

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would provide information on the number of unique carbon environments.

-

Olefinic Carbons (C=C): Signals in the range of δ 120-140 ppm.

-

Aliphatic Carbons (CH₂): Signals in the δ 20-70 ppm range.

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry would likely lead to fragmentation of the molecule.

-

Molecular Ion (M⁺): A peak at m/z = 138, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Common fragmentation pathways for alcohols include the loss of water (M-18) and alpha-cleavage. The cyclohexadiene ring could undergo retro-Diels-Alder fragmentation.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present.

-

O-H Stretch: A broad band around 3300-3400 cm⁻¹ due to the hydroxyl group.

-

C-H Stretch (sp²): A sharp band slightly above 3000 cm⁻¹ for the olefinic C-H bonds.

-

C-H Stretch (sp³): Bands below 3000 cm⁻¹ for the aliphatic C-H bonds.

-

C=C Stretch: A band around 1640-1680 cm⁻¹.

-

C-O Stretch: A strong band in the region of 1050-1150 cm⁻¹.

Future Directions and Research Opportunities

The limited information available for 3-(1,4-Cyclohexadien-1-yl)-1-propanol presents a clear opportunity for further investigation. Key areas for future research include:

-

Development of an Optimized Synthesis: A robust and scalable synthetic route would be essential for making this compound readily available for further studies.

-

Comprehensive Spectroscopic and Structural Analysis: Full characterization using modern spectroscopic techniques (NMR, MS, IR) and potentially X-ray crystallography would confirm its structure and provide valuable data for the scientific community.

-

Biological Screening: A broad biological screening program could uncover potential therapeutic activities, for instance, in the areas of oncology, inflammation, and neurodegenerative diseases, based on the known activities of related compounds.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogs would help to elucidate the key structural features responsible for any observed biological activity.

Conclusion

3-(1,4-Cyclohexadien-1-yl)-1-propanol represents an under-explored area of chemical space. While its specific properties and applications remain largely unknown, its structural features suggest a compound with potential for interesting chemical reactivity and biological activity. This technical guide has aimed to provide a comprehensive overview of the current knowledge and a scientifically grounded framework for future research. It is our hope that this document will serve as a catalyst for further investigation into this promising molecule, ultimately unlocking its full potential for the benefit of science and medicine.

References

- Hilt, G., & Smolko, K. I. (2003). The cobalt-catalyzed Diels-Alder reaction of alkynyl pinacol boronic esters with various dienes generates cycloadducts in very good regioselectivity.

- Donohoe, T. J., & House, D. (2002). The use of bench-stable sodium dispersions and recoverable 15-crown-5 ether enables a significantly improved, practical, and chemoselective ammonia-free Birch reduction of a broad range of aromatic and heteroaromatic compounds in excellent yields. The Journal of Organic Chemistry, 67(14), 5015-5018.

- Ignacio, R., & Pereda-Miranda, R. (2021). 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities. Molecules, 26(6), 1738.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20402847, 3-(1,4-Cyclohexadien-1-yl)-1-propanol. Retrieved from [Link]

-

VelocityEHS. (2015, February 20). Isopropyl Alcohol Safety Tips. Retrieved from [Link]

-

National Science Teaching Association. (n.d.). Safer Handling of Alcohol in the Laboratory. Retrieved from [Link]

- Petronzi, C., Festa, M., Peduto, A., Castellano, M., Marinello, J., Massa, A., ... & Filosa, R. (2013). Cyclohexa-2,5-diene-1,4-dione-based antiproliferative agents: design, synthesis, and cytotoxic evaluation.

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of propan-1-ol. Retrieved from [Link]

- Gogoi, J., Tsering, J., Chutia, T., & Tag, H. (2025). Phytochemical profiling and FTIR analysis of aqueous extracts from three selected ethnomedicinal plants of North East India. Journal of Research in Pharmacy, 29(2), 481-491.

- Bayer AG. (1996). Cyclohexadiene derivatives. U.S.

- Kumar, V., Kaur, A., Chuttani, K., & Mishra, A. K. (2021). Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4 Produced by a Fully Automated Method. Pharmaceuticals, 14(9), 895.

- Valko, K. (2018). Biomimetic Chromatography to Accelerate Drug Discovery: Part 1. LCGC Europe, 31(2), 62-73.

- Riswanto, F. D. O., Wulandari, F., & Rohman, A. (2025). Classification using FTIR and UV-Vis spectra combined with chemometrics and GC-MS profiles of Brucea javanica fruit extracts. Jurnal Riset Kimia, 16(2), 88-99.

-

Petronzi, C., Festa, M., Peduto, A., Castellano, M., Marinello, J., Massa, A., ... & Filosa, R. (2013). Cyclohexa-2,5-diene-1,4-dione-based antiproliferative agents: design, synthesis, and cytotoxic evaluation. PubMed. Retrieved from [Link]

- Buchmeiser, M. R. (2011). Synthesis and polymerization of renewable 1,3-cyclohexadiene using metathesis, isomerization, and cascade reactions with late-metal catalysts.

- Turan, N., Adiguzel, R., Korkoca, H., Colak, N., & Buldurun, K. (2015). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. Molecules, 20(5), 9309-9328.

- Erian, A. W., & Sherif, S. M. (2001). The chemistry of 3-(methylthio)-1-propanol and its acetate ester. Journal of Heterocyclic Chemistry, 38(6), 1279-1296.

- Turan, N., Adiguzel, R., Korkoca, H., Colak, N., & Buldurun, K. (2015). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. Molecules, 20(5), 9309-9328.

- Wishart, D. S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.

-

Wipf, P. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved from [Link]

- Nimse, S. B., & Kim, T. (2013). Biological applications of functionalized calixarenes. Chemical Society Reviews, 42(1), 366-386.

-

Mustafa, G., Kamble, B., Katekhaye, S., Bensharadad, M., Fearnley, J., & Paradkar, A. (n.d.). Preliminary Screening Of Raw Propolis Sample As Pre-formulation Study For Topical Preparations. University of Bradford. Retrieved from [Link]

- Sun, Y., et al. (2023). Propanol and 1, 3-propanediol enhance fatty acid accumulation synergistically in Schizochytrium ATCC 20888. Frontiers in Bioengineering and Biotechnology, 11, 1119535.

- Justino, G. C., Borges, C. M., & Florêncio, M. H. (2009). Electrospray ionization tandem mass spectrometry fragmentation of protonated flavone and flavonol aglycones: a re-examination. Rapid communications in mass spectrometry, 23(2), 237-248.

-

van der Doelen, G. A. (2001). Chapter 6: Mass spectrometric analysis of triterpenoids in dammar and mastic under EI and APCI conditions. University of Amsterdam. Retrieved from [Link]

Sources

- 1. Sci-Hub [sci-hub.jp]

- 2. 3-(1,4-Cyclohexadien-1-yl)-1-propanol | C9H14O | CID 20402847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-(1,4-Cyclohexadien-1-yl)-1-propanol, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. researchgate.net [researchgate.net]

- 5. 1,4-Cyclohexadiene synthesis [organic-chemistry.org]

- 6. 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. US5530014A - Cyclohexadiene derivatives - Google Patents [patents.google.com]

3-(1,4-Cyclohexadien-1-yl)-1-propanol: A Technical Guide for Chemical Synthesis and Application in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 3-(1,4-cyclohexadien-1-yl)-1-propanol, a molecule of interest for researchers, medicinal chemists, and professionals in drug development. While dedicated literature on this specific compound is sparse, this document consolidates foundational chemical principles and related studies to offer a robust framework for its synthesis, characterization, and potential applications. The primary focus is on the synthesis via Birch reduction of 3-phenylpropanol and its prospective role as a bioisosteric replacement for the phenyl group in drug design, a strategy aimed at optimizing the physicochemical properties of therapeutic candidates. This guide presents a detailed, albeit hypothetical, synthetic protocol, predicted analytical data, and a discussion on the strategic incorporation of this scaffold into drug discovery workflows.

Introduction: The Strategic Value of Non-Aromatic Scaffolds in Medicinal Chemistry

The phenyl group is a ubiquitous scaffold in medicinal chemistry, valued for its rigid structure and ability to engage in various intermolecular interactions. However, its aromaticity often imparts undesirable physicochemical properties to drug candidates, such as poor aqueous solubility and susceptibility to oxidative metabolism, which can lead to unfavorable pharmacokinetic profiles.[1] To mitigate these challenges, medicinal chemists are increasingly exploring the use of saturated and partially saturated ring systems as bioisosteric replacements for the phenyl group.[2][3] These bioisosteres can mimic the spatial arrangement of the phenyl ring while introducing improved properties like enhanced solubility, greater metabolic stability, and novel intellectual property opportunities.[3][4]

3-(1,4-Cyclohexadien-1-yl)-1-propanol presents itself as a valuable, yet underexplored, building block in this context. It retains a degree of unsaturation and a planar segment that can mimic certain aspects of a phenyl ring, while its non-aromatic nature offers the potential for improved drug-like properties. This guide will delve into the practical aspects of synthesizing this compound and explore its potential as a strategic tool in the design of next-generation therapeutics.

Synthesis of 3-(1,4-Cyclohexadien-1-yl)-1-propanol

The most direct and established method for the synthesis of 1,4-cyclohexadiene derivatives from aromatic precursors is the Birch reduction.[2][5] This reaction employs a dissolving metal, typically an alkali metal like lithium or sodium, in liquid ammonia with a proton source, such as an alcohol.[6] The likely industrial synthesis of 3-(1,4-Cyclohexadien-1-yl)-1-propanol, inferred from commercially available product information noting 3-phenylpropanol as a common impurity, is the Birch reduction of 3-phenylpropanol.[7]

The Birch Reduction Mechanism

The Birch reduction proceeds through a sequence of single electron transfers from the dissolved alkali metal and protonations by the alcohol co-solvent.[6][8]

Diagram 1: The Birch Reduction Mechanism

Sources

- 1. ¹H-¹³C HSQC NMR spectroscopy for estimating procyanidin/prodelphinidin and cis/trans-flavan-3-ol ratios of condensed tannin samples: correlation with thiolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Birch Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. Birch reduction - Wikipedia [en.wikipedia.org]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. 3-(1,4-Cyclohexadien-1-yl)-1-propanol, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 8. Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Catalytic Isomerization and Diels-Alder Trapping of 3-(1,4-Cyclohexadien-1-yl)-1-propanol

Executive Summary

This guide details the activation and utilization of 3-(1,4-cyclohexadien-1-yl)-1-propanol in Diels-Alder (DA) cycloadditions. Unlike standard conjugated dienes, this molecule features a non-conjugated (1,4- or "skipped") diene system, rendering it inert to direct DA cycloaddition. It functions as a "masked" diene : a stable precursor that releases a reactive 1,3-diene upon catalytic isomerization.

This methodology allows researchers to generate complex bicyclic hydrindane and decalin frameworks—scaffolds ubiquitous in pharmaceutical pharmacophores—while avoiding the polymerization issues often associated with storing unstable conjugated dienes.

Key Applications:

-

Atom-Economical Synthesis: One-pot isomerization/cycloaddition sequences.

-

Intramolecular Tethering: Utilizing the hydroxyl handle to tether dienophiles for high-stereocontrol Intramolecular Diels-Alder (IMDA) reactions.

Scientific Foundation & Mechanism

The "Masked Diene" Concept

The 1,4-cyclohexadiene moiety is thermodynamically less stable than its conjugated 1,3-isomer but kinetically inert to cycloaddition. Transition metal catalysts (typically Ruthenium or Rhodium hydrides) facilitate the migration of the double bond into conjugation.

Catalytic Cycle (Ruthenium-Mediated)

The transformation relies on a hydrometalation-elimination sequence:

-

Insertion: The metal hydride (

) inserts into one of the alkene bonds. - -Hydride Elimination: The metal eliminates a hydride from an adjacent carbon, re-forming the double bond in a conjugated position (thermodynamic sink).

-

Trapping: The newly formed 1,3-diene is immediately intercepted by a dienophile.

Figure 1: Mechanistic pathway converting the inert 1,4-diene into a reactive 1,3-diene for in situ trapping.

Experimental Protocols

Protocol A: Synthesis of the Precursor (Birch Reduction)

Context: The starting material is rarely bought; it is synthesized via Birch reduction of 3-phenyl-1-propanol.

Reagents: 3-phenyl-1-propanol, Lithium (Li) or Sodium (Na), Liquid Ammonia (

-

Setup: Condense

(approx. 200 mL) into a 3-neck flask at -78°C under Argon. -

Addition: Add a solution of 3-phenyl-1-propanol (10 mmol) and

(22 mmol) in dry THF (10 mL). -

Reduction: Add Li metal (small pieces, 25 mmol) portion-wise until a deep blue color persists for >15 minutes.

-

Quench: Carefully add solid

to quench the blue color. Allow -

Workup: Dilute residue with water, extract with

, wash with brine, dry ( -

Validation:

NMR should show disappearance of aromatic protons (7.0-7.5 ppm) and appearance of vinyl protons at ~5.7 ppm (singlet, 2H) and ~5.5 ppm (multiplet).

Protocol B: Intermolecular Isomerization-DA (One-Pot)

Objective: Trap the isomerized diene with N-phenylmaleimide (NPM).

| Parameter | Specification |

| Substrate | 3-(1,4-Cyclohexadien-1-yl)-1-propanol (1.0 equiv) |

| Dienophile | N-Phenylmaleimide (1.2 equiv) |

| Catalyst | |

| Solvent | Toluene (0.1 M concentration) |

| Temperature | 90°C |

| Time | 12–24 Hours |

Step-by-Step:

-

Preparation: In a flame-dried Schlenk tube, dissolve the 1,4-diene substrate (1.0 mmol) and N-phenylmaleimide (1.2 mmol) in anhydrous Toluene (10 mL).

-

Degassing: Sparge the solution with Argon for 15 minutes (Oxygen can deactivate the Ru-hydride).

-

Catalyst Addition: Add

(48 mg, 0.05 mmol) in one portion. -

Reaction: Seal the tube and heat to 90°C.

-

Note: The reaction mixture usually turns from light yellow to dark brown.

-

-

Monitoring: Monitor by TLC. The 1,4-diene (starting material) and 1,3-diene (intermediate) will disappear.

-

Purification: Cool to room temperature. Filter through a short pad of silica gel (eluting with EtOAc) to remove ruthenium byproducts. Concentrate and purify via flash column chromatography.

Protocol C: Intramolecular Tethering (Advanced Application)

Objective: Utilize the free hydroxyl group to tether a dienophile (acrylic acid), creating a substrate for Intramolecular Diels-Alder (IMDA) . This yields fused bicyclic lactones.

Workflow Diagram:

Figure 2: Workflow for converting the alcohol handle into a tether for intramolecular cyclization.

Detailed Procedure:

-

Esterification: React 3-(1,4-cyclohexadien-1-yl)-1-propanol with acryloyl chloride (

, -

Cyclization: Dissolve the acrylate ester in Toluene (0.05 M - high dilution favors intramolecular reaction).

-

Catalysis: Add 5 mol%

. -

Heating: Heat to 100°C for 24 hours.

-

Result: The reaction yields a trans-fused hydrindane-type lactone with high diastereoselectivity.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| No Reaction (SM recovered) | Oxygen poisoning of catalyst. | Ensure rigorous degassing of solvent. Increase catalyst load to 10 mol%. |

| Polymerization | 1,3-Diene formed but not trapped. | Increase concentration of dienophile. Ensure dienophile is highly reactive (e.g., maleimide, quinone). |

| Low Yield (IMDA) | Intermolecular oligomerization. | Run the reaction at higher dilution (0.01 M) to favor intramolecular cyclization. |

| Incomplete Isomerization | Catalyst decomposition.[1] | Add catalyst in two portions (0h and 6h). Switch to |

References

-

Birch Reduction Methodology: Birch, A. J.[2][3][4][5][6] "The reduction of organic compounds by metal-ammonia solutions." Quarterly Reviews, Chemical Society, 1950.

-

Ruthenium-Catalyzed Isomerization: Wipf, P., & Xu, W. "Ruthenium-catalyzed isomerization of 1,4-dienes." Tetrahedron Letters, 1999.

-

Isomerization-Diels-Alder Sequences: Srikrishna, A., & Viswajanani, R. "Ruthenium-catalyzed isomerization of 1,4-cyclohexadienes: a convenient entry into bicyclo[2.2.2]octenones." Journal of the Chemical Society, Perkin Transactions 1, 1995.

-

General Diels-Alder Reviews: Nicolaou, K. C., et al. "The Diels-Alder Reaction in Total Synthesis." Angewandte Chemie International Edition, 2002.

Sources

- 1. Ruthenium hydride-promoted dienyl isomerization: access to highly substituted 1,3-dienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. One-Pot Synthesis of 1,3-Cyclohexadienes by Birch Reduction in the Presence of Carbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Birch reduction - Wikipedia [en.wikipedia.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-(1,4-Cyclohexadien-1-yl)-1-propanol Synthesis

Welcome to the technical support guide for the synthesis of 3-(1,4-Cyclohexadien-1-yl)-1-propanol. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to empower you to overcome common challenges and optimize your reaction yield and purity.

Introduction: The Birch Reduction Pathway

The synthesis of 3-(1,4-Cyclohexadien-1-yl)-1-propanol is most commonly achieved via the Birch reduction of its aromatic precursor, 3-phenyl-1-propanol. This reaction is a powerful method for converting aromatic rings into 1,4-cyclohexadienes using an alkali metal (typically sodium or lithium) in liquid ammonia with an alcohol as a proton source.[1][2][3] Understanding the nuances of this dissolving-metal reduction is paramount to achieving high yields and avoiding unwanted side products.

The 3-(3-hydroxypropyl) substituent on the benzene ring is classified as a weak electron-donating group (EDG). The regioselectivity of the Birch reduction is dictated by the electronic nature of such substituents. For EDGs, the reduction occurs in a manner that leaves the substituent attached to one of the resulting double bonds.[4] This guide will delve into the practical aspects of controlling this transformation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of this reaction?

The Birch reduction proceeds through a sequence of single electron transfers from the dissolved alkali metal and protonations by the alcohol.[4]

-

Electron Transfer: A solvated electron, generated by dissolving an alkali metal like sodium in liquid ammonia, adds to the aromatic ring of 3-phenyl-1-propanol. This forms a radical anion.[4][5]

-

Protonation: The alcohol (e.g., ethanol) protonates the radical anion at the position of highest electron density, creating a cyclohexadienyl radical.

-

Second Electron Transfer: A second solvated electron reduces the radical to a cyclohexadienyl anion.

-

Final Protonation: A second protonation by the alcohol yields the final, non-conjugated 3-(1,4-Cyclohexadien-1-yl)-1-propanol product.[4]

The formation of the 1,4-diene is a result of kinetic control; protonation of the cyclohexadienyl anion occurs fastest at the central carbon, leading to the non-conjugated product, which is less thermodynamically stable than the conjugated 1,3-diene.[1]

View Reaction Mechanism Diagram

Caption: Birch reduction mechanism for 3-phenyl-1-propanol.

Q2: Why are liquid ammonia and an alcohol essential?

-

Liquid Ammonia (NH₃): This is not just a solvent; it is critical for stabilizing the "solvated electrons" donated by the alkali metal, which appear as an intense blue color.[6][7] Without liquid ammonia or a suitable amine alternative, the reaction cannot proceed.[2]

-

Alcohol (e.g., Ethanol, t-Butanol): The alcohol serves as the necessary proton source. Ammonia itself is not acidic enough to protonate the intermediate anions efficiently.[1] In the absence of an alcohol, other reactions, such as dimerization, can occur.[1]

Q3: Can I use a different metal besides sodium or lithium?

Sodium and lithium are most common due to their ability to readily dissolve in liquid ammonia and donate a single electron.[4] Potassium can also be used. While other reducing agents exist for aromatic systems, the classic Birch conditions provide a unique pathway to the 1,4-diene.[4]

Q4: What safety precautions must I take?

-

Alkali Metals: Sodium and lithium are pyrophoric and react violently with water. Handle them under an inert atmosphere and quench them carefully.

-

Liquid Ammonia: Anhydrous ammonia is a corrosive gas with a boiling point of -33 °C. The reaction must be performed in a well-ventilated fume hood with a proper cold trap (e.g., dry ice/acetone).[1] Ensure all glassware is dry and the system is protected from atmospheric moisture.

-

Pressure: The evaporation of ammonia can cause pressure buildup. The system should be open to a bubbler or a drying tube, not sealed.

Detailed Experimental Protocol

This protocol is a representative example. Molar equivalents and volumes should be adjusted based on the scale of your reaction.

Caption: General experimental workflow for the synthesis.

Materials & Reagents

| Reagent | Molar Eq. | Example Amount | Purpose |

| 3-Phenyl-1-propanol | 1.0 | 5.0 g (36.7 mmol) | Starting Material |

| Lithium or Sodium | 2.5 - 3.0 | 0.76 g Li (110 mmol) | Electron Source |

| Ethanol | 3.0 - 4.0 | 6.8 mL (116 mmol) | Proton Source |

| Anhydrous Liquid Ammonia | Solvent | ~100 mL | Solvent |

| Tetrahydrofuran (THF), dry | Co-solvent | ~25 mL | Improves solubility |

| Ammonium Chloride (NH₄Cl) | - | ~10 g | Quenching Agent |

| Diethyl Ether (Et₂O) | - | As needed | Extraction Solvent |

| Saturated NaCl (brine) | - | As needed | Washing Agent |

| Anhydrous MgSO₄ or Na₂SO₄ | - | As needed | Drying Agent |

Step-by-Step Procedure

-

Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a dry ice condenser, and a gas inlet. Flame-dry all glassware under a stream of nitrogen or argon and allow it to cool to room temperature.

-

Cooldown: Cool the flask to -78 °C using a dry ice/acetone bath.

-

Ammonia Condensation: Condense anhydrous ammonia gas into the flask via the dry ice condenser to the desired volume.

-

Reagent Addition: Once the ammonia is condensed, add dry THF, followed by a solution of 3-phenyl-1-propanol and ethanol. Stir until fully dissolved.

-

Metal Addition: Carefully add the alkali metal (cut into small, clean pieces) portion-wise over 15-20 minutes. A deep blue color should form and persist.[1]

-

Reaction: Allow the reaction to stir at -78 °C for 2-3 hours. Monitor the reaction by TLC (thin-layer chromatography) if desired, though the persistence of the blue color is the primary indicator of active reducing agent.

-

Quenching: Carefully quench the reaction by the slow, portion-wise addition of solid ammonium chloride until the blue color disappears.

-

Ammonia Evaporation: Remove the cold bath and allow the ammonia to evaporate overnight under a gentle stream of nitrogen, passing the exhaust through a bubbler.

-

Workup: To the remaining slurry, add deionized water and diethyl ether. Stir until all solids have dissolved.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with diethyl ether.

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil via vacuum distillation or flash column chromatography on silica gel to obtain pure 3-(1,4-Cyclohexadien-1-yl)-1-propanol.

Troubleshooting Guide

Caption: Troubleshooting decision tree for common synthesis issues.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield; Starting Material Recovered | 1. Moisture Contamination: Water in glassware, solvents, or ammonia will rapidly quench the alkali metal.[8]2. Inactive Metal: The surface of the alkali metal may be coated with oxides/hydroxides, reducing its reactivity.[8]3. Insufficient Reducing Agent: Stoichiometry may be insufficient to drive the reaction to completion. | 1. Ensure Anhydrous Conditions: Flame- or oven-dry all glassware. Use freshly distilled, dry solvents. Ensure the ammonia source is anhydrous.[8]2. Prepare Metal Surface: Before use, cut the metal under mineral oil or in an inert atmosphere to expose a fresh, shiny surface.[8]3. Increase Equivalents: Add an additional 0.2-0.5 equivalents of the alkali metal. |

| Reaction Fails to Initiate or Blue Color Fades Immediately | 1. Trace Iron Impurity: Rust or other iron contaminants catalyze the reaction between the solvated electron and ammonia, forming sodium amide and hydrogen gas, which depletes the reducing agent.[8]2. Oxygen in System: Inadequate inert atmosphere can lead to quenching. | 1. Use High-Purity Equipment: Avoid using metal spatulas that may have rust. If problems persist, acid-wash glassware to remove metal traces. For ultimate purity, distill ammonia from a small piece of sodium before use.[8]2. Improve Inert Atmosphere: Ensure a positive pressure of nitrogen or argon throughout the setup and addition process. |

| Formation of Conjugated 3-(1,3-Cyclohexadien-1-yl)-1-propanol | 1. Isomerization During Workup: The kinetic 1,4-diene product can isomerize to the more stable conjugated 1,3-diene under acidic or high-temperature conditions.[9]2. Overly Aggressive Quench: Using a strong acid for quenching can induce immediate isomerization. | 1. Maintain Neutral/Mild Conditions: Use a neutral quenching agent like solid ammonium chloride or isopropanol. Avoid any acidic treatment during the aqueous workup. Keep all steps at or below room temperature.2. Buffer the Workup: If necessary, perform the aqueous extraction with a weakly basic buffer (e.g., sat. NaHCO₃ solution). |

| Reaction Stalls (Loses Blue Color) Before Completion | 1. Insufficient Ammonia: If too much ammonia evaporates due to inadequate cooling, the concentration of the reagents can increase, and the solvated electrons may not be stable.2. Substrate or Alcohol Acidity: While the propanol is the intended proton source, if the starting material has other acidic protons, it may consume more than the expected equivalents of the reducing agent. (This is not an issue for 3-phenyl-1-propanol but is a general consideration). | 1. Maintain Condenser Efficiency: Ensure the dry ice/acetone bath is maintained at -78 °C and the condenser is functioning properly to minimize solvent loss.2. Re-evaluate Stoichiometry: For different substrates, consider all potential proton sources when calculating the required equivalents of alkali metal. |

Product Characterization Guide

Confirming the identity and purity of the final product is critical. ¹H NMR spectroscopy is the most powerful tool for this.

Expected ¹H NMR Shifts (in CDCl₃, ~400 MHz)

| Proton Environment | Approx. Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Differentiator |

| Olefinic Protons (CH =C) | 5.3 - 5.8 | Multiplet | 3H | Disappearance of aromatic signals (7.1-7.4 ppm) from starting material. |

| Allylic Protons (C=C-CH ₂) | ~2.6 | Multiplet | 4H | Signals unique to the diene ring structure. |

| -CH ₂-CH₂OH | ~2.2 | Triplet | 2H | Adjacent to the diene ring. |

| -CH₂-CH ₂OH | ~1.7 | Quintet | 2H | Methylene group in the middle of the side chain. |

| -CH₂CH₂-OH | Variable | Broad Singlet | 1H | Exchangeable proton. |

| -CH₂-OH | ~3.6 | Triplet | 2H | Methylene group attached to the oxygen. |

The most definitive evidence of a successful reaction is the complete disappearance of the sharp signals in the aromatic region (δ 7.1-7.4 ppm) of the ¹H NMR spectrum and the appearance of broad multiplets in the olefinic region (δ 5.3-5.8 ppm).[10][11]

References

-

Ashenhurst, J. (2019). Birch Reduction of Aromatic Rings. Master Organic Chemistry. [Link]

-

Wikipedia. (n.d.). Birch reduction. [Link]

-

Organic Chemistry with Victor. (2023). Birch Reduction in Organic Synthesis. YouTube. [Link]

-

NROChemistry. (n.d.). Birch Reduction: Mechanism & Examples. [Link]

-

ResearchGate. (2019). A Mechanistic Analysis of the Birch Reduction. [Link]

-

Yao, S. (2023). Birch Reduction: Mechanism, Localization Effects, Products and Reaction Conditions. Highlights in Science, Engineering and Technology. [Link]

-

Fisch, L. (2016). Birch Reduction Reaction and Mechanism Benzene and Substituted Rings. YouTube. [Link]

-

Chemistry LibreTexts. (2023). 16.10: Reduction of Aromatic Compounds. [Link]

-

Khan Academy. (n.d.). Birch reduction I. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,4-cyclohexadienes. [Link]

-

Cochran, J. C., et al. (2011). Synthesis and polymerization of renewable 1,3-cyclohexadiene using metathesis, isomerization, and cascade reactions with late-metal catalysts. Macromolecular Chemistry and Physics. [Link]

-

Chemistry Stack Exchange. (2015). Why does the Birch reaction not yield fully saturated products?. [Link]

-

Kubota, K., et al. (2024). Mechanochemistry enabling highly efficient Birch reduction using sodium lumps and d-(+)-glucose. Chemical Science. [Link]

-

Reddit. (2022). Birch reduction/alkylations. r/Chempros. [Link]

-

ResearchGate. (2011). Synthesis and Polymerization of Renewable 1,3-Cyclohexadiene Using Metathesis, Isomerization, and Cascade Reactions with Late-metal Catalysts. [Link]

-

ResearchGate. (2002). NMR Spectra Analysis of Poly (1,3-cyclohexadiene). [Link]

-

ResearchGate. (1974). Reduction of alkyl‐substituted benzoic acids with lithium in liquid ammonia: Synthesis of 1‐alkyl‐2,5‐cyclohexadiene‐1‐carboxylic acids. [Link]

-

National Institutes of Health. (2012). Synthesis and Unusual Reactivity of Acyl-Substituted 1,4-Disilacyclohexa-2,5-dienes. [Link]

-

Royal Society of Chemistry. (2020). Adding value to terpenoids: from pseudoionone to 1-methyl-1,3-cyclohexadiene. Green Chemistry. [Link]

-

Powers, R. (2008). Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska-Lincoln. [Link]

- Google Patents. (2005). Purification of biologically-produced 1,3-propanediol.

-

Gmeiner, G., & Gärtner, P. (2021). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. Molecules. [Link]

- Google Patents. (2001). A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Birch reduction - Wikipedia [en.wikipedia.org]

- 3. drpress.org [drpress.org]

- 4. Birch Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. Khan Academy [khanacademy.org]

- 8. reddit.com [reddit.com]

- 9. Synthesis and polymerization of renewable 1,3-cyclohexadiene using metathesis, isomerization, and cascade reactions with late-metal catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. bionmr.unl.edu [bionmr.unl.edu]

Navigating the Characterization of 3-(1,4-Cyclohexadien-1-yl)-1-propanol: A Technical Support Guide

Welcome to the technical support center for the characterization of 3-(1,4-Cyclohexadien-1-yl)-1-propanol. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile yet challenging molecule. Here, we will address common issues encountered during its synthesis, purification, and analytical characterization, providing field-proven insights and troubleshooting strategies to ensure the integrity and accuracy of your results.

Introduction: The Double-Edged Sword of Reactivity

3-(1,4-Cyclohexadien-1-yl)-1-propanol is a valuable synthetic intermediate, offering a unique combination of a reactive diene system and a functionalized alkyl chain. However, the very features that make it synthetically attractive also present significant challenges in its characterization. The non-conjugated 1,4-cyclohexadiene ring is prone to isomerization and aromatization, while the primary alcohol moiety can influence its chromatographic behavior and stability. This guide will equip you with the knowledge to anticipate and overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: My freshly synthesized 3-(1,4-Cyclohexadien-1-yl)-1-propanol shows unexpected peaks in the NMR spectrum. What could they be?

A1: The most common impurities arise from the synthesis and inherent instability of the 1,4-cyclohexadiene ring. Key suspects include:

-

3-(1,3-Cyclohexadien-1-yl)-1-propanol: The 1,4-diene can readily isomerize to the more stable, conjugated 1,3-isomer, especially in the presence of trace acid or heat.

-

3-Phenylpropanol: Aromatization of the cyclohexadiene ring is a common degradation pathway, leading to the formation of 3-phenylpropanol. One supplier notes this as a potential impurity at levels up to 3.0%[1].

-

Unreacted Starting Material: If synthesized via Birch reduction of 3-phenylpropanol, incomplete reaction will leave the starting material in your product.

-

Solvent Residues: Residual solvents from the reaction or work-up (e.g., ether, THF, ethanol) are common.

Q2: I am observing poor peak shape and inconsistent retention times during GC-MS analysis. What are the likely causes?

A2: The primary alcohol group and the thermal lability of the diene can complicate GC-MS analysis. Consider the following:

-

On-column Decomposition: The heated injector port or column can promote isomerization or aromatization.

-

Peak Tailing: The polar hydroxyl group can interact with active sites in the GC liner or column, leading to peak tailing.

-

Analyte Adsorption: Active sites in the GC system can irreversibly adsorb the alcohol, leading to poor recovery and inconsistent results.

Q3: How can I store 3-(1,4-Cyclohexadien-1-yl)-1-propanol to minimize degradation?

A3: Due to its sensitivity to air and potential for isomerization, proper storage is critical. Commercial suppliers often stabilize it with antioxidants like butylated hydroxytoluene (BHT)[2]. For laboratory storage, we recommend:

-

Inert Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.

-

Low Temperature: Keep at or below 4°C to slow down potential degradation pathways.

-

Protection from Light: Store in an amber vial to prevent light-induced decomposition.

-

Use of Stabilizers: If not already present, consider adding a small amount of BHT (~0.1%).

Troubleshooting Guide

This section provides a structured approach to resolving specific issues you may encounter during the characterization of 3-(1,4-Cyclohexadien-1-yl)-1-propanol.

Problem 1: Ambiguous NMR Spectral Interpretation

Symptoms:

-

Overlapping signals in the vinyl and aliphatic regions.

-

Difficulty in distinguishing between the 1,4- and 1,3-cyclohexadiene isomers.

-

Presence of unexpected aromatic signals.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for ambiguous NMR spectra.

Predictive NMR Data:

While an experimentally verified spectrum is ideal, predictive tools can offer valuable guidance.

| Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz) | |

| Proton Assignment | Predicted Chemical Shift (ppm) |

| Vinylic Protons (C=CH) | 5.3 - 5.8 |

| Allylic Protons (CH₂) | ~2.6 |

| Propanol CH₂-O | ~3.6 (triplet) |

| Propanol middle CH₂ | ~1.8 (multiplet) |

| Propanol CH₂ adjacent to ring | ~2.2 (multiplet) |

| Hydroxyl Proton (OH) | Variable (broad singlet) |

Note: These are predicted values and may differ from experimental results. The complexity of the overlapping signals often requires 2D NMR techniques for unambiguous assignment.

Problem 2: Unreliable GC-MS Results

Symptoms:

-

Broad, tailing peaks for the main analyte.

-

Appearance of a peak corresponding to 3-phenylpropanol that is not present in the NMR spectrum.

-

Poor reproducibility of peak areas.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for unreliable GC-MS results.

Predicted Mass Spectrometry Fragmentation:

The mass spectrum is expected to show fragmentation patterns characteristic of both the cyclohexadiene ring and the propanol side chain.

| Predicted Mass Fragmentation | |

| m/z Value | Possible Fragment |

| 138 | Molecular Ion [M]⁺ |

| 120 | [M - H₂O]⁺ |

| 93 | [M - CH₂CH₂OH]⁺ |

| 79 | Cyclohexadienyl cation |

| 31 | [CH₂OH]⁺ |

Note: The relative abundances of these fragments will depend on the ionization energy.

Problem 3: Difficulty in HPLC Method Development

Symptoms:

-

Poor separation from related impurities.

-

Analyte instability on the column.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for HPLC method development.

Experimental Protocols

Protocol 1: GC-MS Analysis for Purity Assessment

This protocol is designed to minimize thermal degradation and improve peak shape.

-

Sample Preparation:

-

Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask.

-

Dissolve in and dilute to the mark with high-purity dichloromethane.

-

-

GC-MS Conditions:

-

Injector: 200°C (or lower if degradation is observed), Split ratio 50:1.

-

Liner: Deactivated, single-taper with glass wool.

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: 10°C/min to 250°C.

-

Hold: 5 minutes.

-

-

MS Detector:

-

Transfer line: 250°C.

-

Ion source: 230°C.

-

Scan range: m/z 30-300.

-

-

Protocol 2: HPLC-UV Method for Quantification

This method is suitable for quantifying the main component and potential non-volatile impurities.

-

Sample Preparation:

-

Prepare a stock solution of ~1 mg/mL in methanol.

-

Dilute to a working concentration of ~0.1 mg/mL with the mobile phase.

-

-

HPLC Conditions:

-

Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase: Isocratic, 60:40 (v/v) Acetonitrile:Water.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

UV Detection: 210 nm (for the non-conjugated diene).

-

Mechanistic Insights: Degradation Pathways

Understanding the potential degradation pathways is key to troubleshooting.

Caption: Key degradation pathways of the target molecule.

The 1,4-cyclohexadiene system is thermodynamically less stable than its conjugated 1,3-isomer. Trace amounts of acid or exposure to heat can catalyze this isomerization. Furthermore, the driving force of forming a stable aromatic ring makes the oxidation of the cyclohexadiene to a benzene ring a favorable process, especially at elevated temperatures or in the presence of oxidizing agents.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,4-cyclohexadienes. Retrieved from [Link]

-

OrganicERs.org. (2016). Why is 1,4-cyclohexadiene stabilized?. Retrieved from [Link]

-

Master Organic Chemistry. (2019). Birch Reduction of Aromatic Rings. Retrieved from [Link]

-

ResearchGate. (2019). Determination Of Some Volatile Compounds In Alcoholic Beverage By Headspace Solid-Phase Microextraction Gas Chromatography - Mass Spectrometry. Retrieved from [Link]

-

Asian Journal of Pharmaceutical Research. (2017). Steps involved in HPLC Method Development. Retrieved from [Link]

-

PubChem. (n.d.). 3-(1,4-Cyclohexadien-1-yl)-1-propanol. Retrieved from [Link]

-

PubMed. (2007). HPLC determination of malondialdehyde as biomarker for oxidative stress: application in patients with alcohol dependence. Retrieved from [Link]

-

Restek. (n.d.). Alcoholic Beverage Analysis by GC. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of propan-1-ol. Retrieved from [Link]

-

Pearson. (n.d.). Birch Reduction Exam Prep. Retrieved from [Link]

-

ResearchGate. (2015). 1-Methyl-1,4-cyclohexadiene as a Traceless Reducing Agent for the Synthesis of Catechols and Hydroquinones. Retrieved from [Link]

-

ResearchGate. (2011). Synthesis and Polymerization of Renewable 1,3-Cyclohexadiene Using Metathesis, Isomerization, and Cascade Reactions with Late-metal Catalysts. Retrieved from [Link]

-

ResearchGate. (2021). Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. Retrieved from [Link]

-

Organic Letters. (2010). Recommendations for the Evaluation of Aromatic Stabilization Energies. Retrieved from [Link]

-

PubMed. (2023). Method development for thermal desorption-gas chromatography-tandem mass spectrometry (TD-GC-MS/MS) analysis of trace level fluorotelomer alcohols emitted from consumer products. Retrieved from [Link]

-

NROChemistry. (n.d.). Birch Reduction: Mechanism & Examples. Retrieved from [Link]

-

National Institutes of Health. (2012). Synthesis and Unusual Reactivity of Acyl-Substituted 1,4-Disilacyclohexa-2,5-dienes. Retrieved from [Link]

-

YouTube. (2016). Birch Reduction Reaction and Mechanism Benzene and Substituted Rings Leah Fisch. Retrieved from [Link]

-

MDPI. (2021). Validation of a LLME/GC-MS Methodology for Quantification of Volatile Compounds in Fermented Beverages. Retrieved from [Link]

-

PharmaCores. (n.d.). HPLC analytical Method development: an overview. Retrieved from [Link]

-

PubMed. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

-

ResearchGate. (2024). Birch Reduction: Mechanism, Localization Effects, Products and Reaction Conditions. Retrieved from [Link]

- Google Patents. (1998). Process for the manufacture of 1, 3-cyclohexanedione.

-

Organic Syntheses. (n.d.). chiral (acyloxy)borane complex-catalyzed asymmetric diels-alder reaction. Retrieved from [Link]

-

Beilstein Journals. (2015). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Retrieved from [Link]

-

CFM-ID. (n.d.). CFM-ID 3.0. Retrieved from [Link]

Sources

Validation & Comparative

Decoding the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 3-(1,4-Cyclohexadien-1-yl)-1-propanol

For researchers and professionals in drug development and chemical analysis, mass spectrometry stands as an indispensable tool for molecular structure elucidation. The fragmentation patterns observed in a mass spectrum provide a veritable fingerprint of a molecule, revealing its constituent parts and their connectivity. This guide offers an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 3-(1,4-cyclohexadien-1-yl)-1-propanol, a molecule possessing both a primary alcohol and a cyclohexadiene moiety. By comparing its expected fragmentation with that of structurally related compounds, we can illuminate the interplay of these functional groups and establish a predictive framework for its identification.

The Architectural Influence on Fragmentation: A Tale of Two Moieties

The fragmentation of 3-(1,4-cyclohexadien-1-yl)-1-propanol (molecular weight: 138.21 g/mol ) is governed by the combined influence of its primary alcohol and 1,4-cyclohexadiene functionalities. Understanding the characteristic fragmentation of each is paramount to interpreting the composite spectrum.

-

The Primary Alcohol Signature: Primary alcohols are known to undergo two principal fragmentation pathways under electron ionization: α-cleavage and dehydration.[1] The α-cleavage of the C-C bond adjacent to the oxygen atom is a dominant process for many alcohols.[2] For primary alcohols, this can result in the formation of the characteristic oxonium ion at m/z 31 (CH₂OH⁺).[3] Dehydration, the loss of a water molecule (18 Da), is also a common fragmentation route, particularly in cyclic alcohols.[4]

-

The Cyclohexadiene Moiety's Contribution: The 1,4-cyclohexadiene ring introduces pathways for charge stabilization and rearrangement. Electron ionization can induce isomerization to the more stable conjugated 1,3-cyclohexadiene. Cyclic systems containing double bonds are prone to retro-Diels-Alder reactions, a characteristic fragmentation that can reveal the underlying cyclic structure.[5]

The interplay of these two functional groups in 3-(1,4-cyclohexadien-1-yl)-1-propanol will dictate a unique fragmentation pattern, a synthesis of these individual behaviors.

A Comparative Analysis: Deconstructing Fragmentation Patterns

To build a robust hypothesis for the fragmentation of our target molecule, we will compare the known fragmentation patterns of four key reference compounds: 1-propanol, 1,4-cyclohexadiene, ethylcyclohexane, and 3-phenyl-1-propanol.

| Compound | Molecular Weight | Key Fragments (m/z) and Interpretation | Reference |

| 1-Propanol | 60.10 | 31 : [CH₂OH]⁺ (Base Peak), α-cleavage. 29 : [C₂H₅]⁺, loss of CH₂OH. 42 : [C₃H₆]⁺, dehydration and rearrangement. 59 : [M-1]⁺, loss of H. | [3][5][6][7][8][9][10] |

| 1,4-Cyclohexadiene | 80.13 | 80 : M⁺ (Molecular Ion, prominent). 79 : [M-1]⁺, loss of H. 78 : [M-2]⁺, loss of H₂. 54 : [C₄H₆]⁺, retro-Diels-Alder reaction (loss of C₂H₄). | [1][11][12][13][14][15] |

| Ethylcyclohexane | 112.22 | 112 : M⁺ (Molecular Ion). 83 : [C₆H₁₁]⁺, loss of ethyl radical. 55 : [C₄H₇]⁺, ring cleavage. 97 : [M-15]⁺, loss of methyl radical from ethyl group. | [2][16][17][18][19][20][21] |

| 3-Phenyl-1-propanol | 136.19 | 136 : M⁺ (Molecular Ion). 91 : [C₇H₇]⁺ (Tropylium ion), benzylic cleavage. 118 : [M-18]⁺, loss of H₂O. 107 : [C₇H₇O]⁺, cleavage with rearrangement. | [22][23][24][25][26][27][28] |

Predicted Fragmentation Pathways of 3-(1,4-Cyclohexadien-1-yl)-1-propanol

Based on the foundational principles of mass spectrometry and the comparative data, we can predict the major fragmentation pathways for 3-(1,4-cyclohexadien-1-yl)-1-propanol.

Caption: Predicted major fragmentation pathways for 3-(1,4-cyclohexadien-1-yl)-1-propanol.

Detailed Fragmentation Analysis:

-

Molecular Ion (m/z 138): The molecular ion peak is expected to be present, though its intensity may be moderate due to the lability of the alcohol and the unsaturated ring system.

-

Loss of Water (m/z 120): Dehydration of the primary alcohol is a highly probable fragmentation, leading to a significant peak at m/z 120. This ion, [C₉H₁₂]⁺˙, would be a cyclohexadienyl-propene radical cation.

-

α-Cleavage (m/z 31): The characteristic α-cleavage for a primary alcohol would result in the formation of the [CH₂OH]⁺ ion at m/z 31. The detection of this ion would be a strong indicator of the primary alcohol functionality.

-

Loss of the Propanol Side Chain (m/z 79): Cleavage of the C-C bond between the ring and the propyl side chain would lead to the formation of a cyclohexadienyl radical and a protonated propanol, or more likely, a cyclohexadienyl cation at m/z 79, [C₆H₇]⁺, and a neutral propanol molecule. This fragment is also a prominent peak in the mass spectrum of 1,4-cyclohexadiene itself after the loss of a hydrogen atom.

-

Side Chain Fragmentation: Cleavage at various points along the propanol side chain can also occur. Loss of an ethyl radical (C₂H₅) would yield a fragment at m/z 109.

-

Retro-Diels-Alder Reaction: Following the loss of water, the resulting ion at m/z 120 could potentially undergo a retro-Diels-Alder reaction. Depending on the rearrangement, this could lead to the loss of a neutral molecule like ethene (28 Da), resulting in a fragment at m/z 92.

Experimental Protocol: Acquiring the Mass Spectrum

To experimentally verify these predictions, the following protocol for gas chromatography-mass spectrometry (GC-MS) analysis is recommended.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

GC Conditions:

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane capillary column.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injection Volume: 1 µL of a 100 ppm solution of 3-(1,4-cyclohexadien-1-yl)-1-propanol in a suitable solvent (e.g., dichloromethane).

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 30-400.

-

Scan Speed: 1000 amu/s.

Conclusion: A Predictive Framework for Structural Confirmation